7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a hydroxyl group, a methoxy group, and a tetrazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps:
Bromination: The starting material, 4-hydroxy-5-methoxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Tetrazole Formation: The brominated intermediate is then reacted with sodium azide under acidic conditions to form the tetrazole ring.
Pyrimidine Ring Formation: The tetrazole intermediate is cyclized with appropriate reagents to form the pyrimidine ring.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: 7-(3-Bromo-4-oxo-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid.
Reduction: 7-(4-Hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid.
Substitution: 7-(3-Azido-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the tetrazole ring, in particular, is of interest due to its known bioactivity in various pharmaceutical agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The tetrazole ring could mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites on proteins.
Comparison with Similar Compounds
Similar Compounds
7-(3-Bromo-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid: Lacks the methoxy group.
7-(3-Bromo-4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid: Lacks the hydroxyl group.
7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.
Uniqueness
The presence of both hydroxyl and methoxy groups on the phenyl ring, along with the tetrazolo-pyrimidine core, makes 7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid unique. These functional groups can participate in various chemical reactions, providing a wide range of potential modifications and applications.
Properties
Molecular Formula |
C12H10BrN5O4 |
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Molecular Weight |
368.14 g/mol |
IUPAC Name |
7-(3-bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H10BrN5O4/c1-22-9-3-5(2-6(13)10(9)19)8-4-7(11(20)21)14-12-15-16-17-18(8)12/h2-4,8,19H,1H3,(H,20,21)(H,14,15,17) |
InChI Key |
JYINNPFIOWEFRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C=C(NC3=NN=NN23)C(=O)O)Br)O |
Origin of Product |
United States |
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